REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:16])([CH3:15])[C:3]#[C:4][C:5]1[C:6]([NH2:14])=[N:7][CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[C:2]([C:3]1[NH:14][C:6]2=[N:7][CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=[C:5]2[CH:4]=1)([CH3:16])([CH3:15])[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
CC(C#CC=1C(=NC=C(C1)[N+](=O)[O-])N)(C)C
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Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness under vacuum
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Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate (20 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=2C(=NC=C(C2)[N+](=O)[O-])N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |